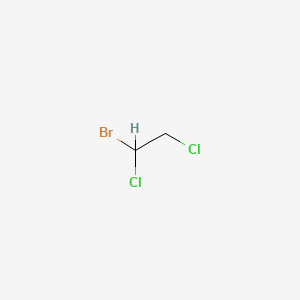![molecular formula C9H9N5O B14446494 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one CAS No. 77961-34-3](/img/structure/B14446494.png)
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is a compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further substituted with a pyridin-3-yl group. Aminopyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate a cyano derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like mCPBA.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: mCPBA is commonly used for oxidation reactions.
Reducing Agents: Sodium and ammonium chloride are used for reduction reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the desired aminopyrimidine derivative.
Aplicaciones Científicas De Investigación
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-cancer agents, such as imatinib, which is effective in treating gastrointestinal stromal tumors.
Biological Research: The compound is studied for its potential as a Nur77 modulator, which can induce apoptosis in cancer cells.
Chemical Biology: It serves as a scaffold for designing molecules with diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a Nur77 modulator, the compound binds to the Nur77 receptor, promoting its mitochondrial targeting and inducing apoptosis in cancer cells . This pathway involves the formation of Nur77/Bcl-2 condensates, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: An anti-cancer agent used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Dasatinib: Another anti-cancer drug used for similar indications as imatinib.
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Uniqueness
5-Amino-2-[(pyridin-3-yl)amino]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate Nur77 and induce apoptosis in cancer cells sets it apart from other aminopyrimidines .
Propiedades
Número CAS |
77961-34-3 |
|---|---|
Fórmula molecular |
C9H9N5O |
Peso molecular |
203.20 g/mol |
Nombre IUPAC |
5-amino-2-(pyridin-3-ylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H9N5O/c10-7-5-12-9(14-8(7)15)13-6-2-1-3-11-4-6/h1-5H,10H2,(H2,12,13,14,15) |
Clave InChI |
UAKUUAOJHITUKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene](/img/structure/B14446418.png)

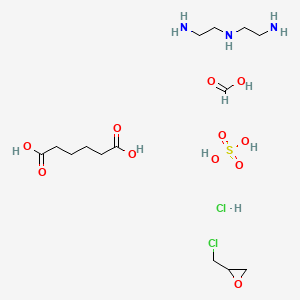

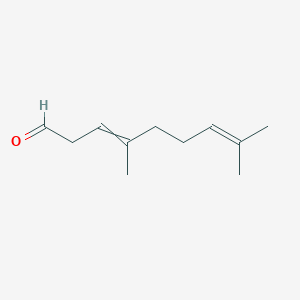
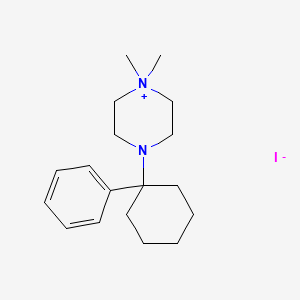
![1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14446462.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)

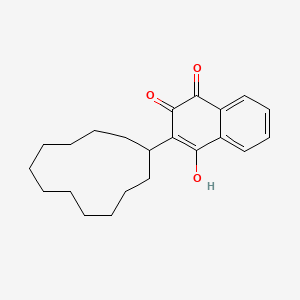
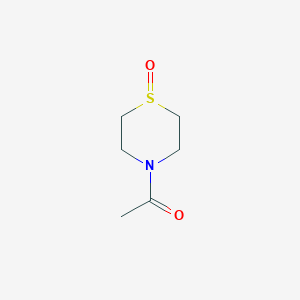
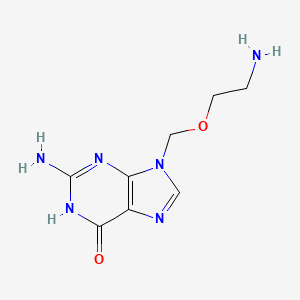
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
